Z-Trp-OBzl Z-Trp-OBzl
Brand Name: Vulcanchem
CAS No.: 69876-37-5
VCID: VC21542255
InChI: InChI=1S/C26H24N2O4/c29-25(31-17-19-9-3-1-4-10-19)24(15-21-16-27-23-14-8-7-13-22(21)23)28-26(30)32-18-20-11-5-2-6-12-20/h1-14,16,24,27H,15,17-18H2,(H,28,30)/t24-/m0/s1
SMILES: C1=CC=C(C=C1)COC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4
Molecular Formula: C26H24N2O4
Molecular Weight: 428.5 g/mol

Z-Trp-OBzl

CAS No.: 69876-37-5

Cat. No.: VC21542255

Molecular Formula: C26H24N2O4

Molecular Weight: 428.5 g/mol

* For research use only. Not for human or veterinary use.

Z-Trp-OBzl - 69876-37-5

CAS No. 69876-37-5
Molecular Formula C26H24N2O4
Molecular Weight 428.5 g/mol
IUPAC Name benzyl (2S)-3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoate
Standard InChI InChI=1S/C26H24N2O4/c29-25(31-17-19-9-3-1-4-10-19)24(15-21-16-27-23-14-8-7-13-22(21)23)28-26(30)32-18-20-11-5-2-6-12-20/h1-14,16,24,27H,15,17-18H2,(H,28,30)/t24-/m0/s1
Standard InChI Key UHYCVEDLXBEKPC-DEOSSOPVSA-N
Isomeric SMILES C1=CC=C(C=C1)COC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4
SMILES C1=CC=C(C=C1)COC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4
Canonical SMILES C1=CC=C(C=C1)COC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4

Chemical Structure and Properties

Molecular Formula and Weight

Z-Trp-OBzl has a well-defined chemical composition that contributes to its specific chemical behavior and applications. The key molecular parameters are summarized in the following table:

PropertyValue
Molecular FormulaC26H24N2O4
Molecular Weight428.48 g/mol
CAS Number69876-37-5
IUPAC Name(S)-benzyl 2-(benzyloxycarbonylamino)-3-(1H-indol-3-yl)propanoate

The molecular structure features a tryptophan core with its characteristic indole ring, which is modified with specific protecting groups to enhance its stability and utility in peptide synthesis applications .

Physical Properties

The physical characteristics of Z-Trp-OBzl have been determined through various analytical methods and are crucial for its identification, handling, and application in research and synthetic contexts. The following table summarizes these properties:

Physical PropertyValue
AppearanceWhite to off-white powder
Melting Point105-108°C
Boiling Point656.7±55.0 °C (Predicted)
Density1.266±0.06 g/cm³ (Predicted)
pKa10.93±0.46 (Predicted)
SolubilitySoluble in organic solvents
Storage ConditionsSealed in dry container, 2-8°C

These physical properties influence the handling and storage requirements for Z-Trp-OBzl, which is typically kept in sealed containers with desiccant at temperatures below -20°C for long-term preservation to prevent degradation, bacterial contamination, oxidation, and secondary structure formation .

Chemical Structure

Z-Trp-OBzl consists of a tryptophan amino acid core modified with two protecting groups:

  • The benzyloxycarbonyl (Z or Cbz) group attached to the alpha-amino group

  • The benzyl ester group protecting the carboxyl function

The indole nucleus of tryptophan remains unmodified in this derivative, maintaining its characteristic reactivity and spectroscopic properties. The compound can be represented by several structural notations:

  • IUPAC Condensed: Cbz-Trp-OBn

  • Sequence representation: W (indicating the tryptophan residue)

  • Full IUPAC name: N-benzoxycarbonyl-L-tryptophan benzyl ester

Synthesis and Preparation

The preparation of Z-Trp-OBzl involves several chemical procedures that require careful control of reaction conditions to ensure high yield and purity. The synthesis generally follows a multi-step process:

Synthetic Routes

The synthesis of Z-Trp-OBzl typically follows procedures common to amino acid protection chemistry:

  • Protection of the alpha-amino group of L-tryptophan with a benzyloxycarbonyl (Z) group using benzyl chloroformate under alkaline conditions

  • Esterification of the carboxyl group with benzyl alcohol, often using coupling reagents or via the formation of an acid chloride intermediate

  • Purification steps involving recrystallization or chromatographic techniques to obtain the pure compound

These synthetic approaches need to be conducted under controlled conditions to prevent racemization and ensure stereochemical integrity of the final product .

Quality Control

The purity of synthesized Z-Trp-OBzl is typically assessed through multiple analytical techniques:

  • High-Performance Liquid Chromatography (HPLC) - to ensure purity levels exceeding 99%

  • Nuclear Magnetic Resonance (NMR) spectroscopy - to confirm structural integrity

  • Mass Spectrometry (MS) - to verify molecular weight and formula

Commercial suppliers often provide quality analysis reports including these analytical data to confirm the identity and purity of the compound .

Applications

Peptide Synthesis

The primary application of Z-Trp-OBzl is in peptide synthesis, where it serves as a protected form of tryptophan:

  • Solid-Phase Peptide Synthesis (SPPS): Z-Trp-OBzl is utilized in the assembly of peptide chains on solid supports, where the protecting groups prevent unwanted side reactions during the coupling steps.

  • Solution-Phase Peptide Synthesis: The compound can also be employed in solution-phase approaches to peptide synthesis.

  • Fragment Condensation: For the synthesis of larger peptides through the coupling of protected peptide fragments .

The dual protection strategy of Z-Trp-OBzl makes it particularly valuable in these contexts, as it allows for controlled and selective deprotection steps during the synthesis process.

Research Applications

Beyond its use in peptide synthesis, Z-Trp-OBzl and related compounds have found applications in various research domains:

  • Protein-Protein Interaction Studies: Protected amino acids like Z-Trp-OBzl can be used to investigate protein-protein binding mechanisms.

  • Enzyme Mechanism Research: The compound can be utilized in studies exploring enzymatic activity and catalytic mechanisms.

  • Pharmacological Research: Related tryptophan derivatives have been investigated for their potential therapeutic properties .

Comparison with Similar Compounds

Z-Trp-OBzl belongs to a family of protected amino acid derivatives that share similar structural features but differ in their specific protecting groups or core amino acid. The following table compares Z-Trp-OBzl with related compounds:

CompoundProtecting GroupsCore Amino AcidPrimary Application
Z-Trp-OBzlZ (amino) / Benzyl ester (carboxyl)L-TryptophanPeptide synthesis
Fmoc-Trp-OHFmoc (amino) / Free acid (carboxyl)L-TryptophanSPPS (Fmoc strategy)
Boc-Trp-OBzlBoc (amino) / Benzyl ester (carboxyl)L-TryptophanSPPS (Boc strategy)
Z-Phe-OBzlZ (amino) / Benzyl ester (carboxyl)L-PhenylalaninePeptide synthesis

The choice between these different protected amino acid derivatives depends on the specific requirements of the synthesis strategy, including:

  • Compatibility with other protecting groups in the target peptide

  • Deprotection conditions (acidic, basic, or catalytic hydrogenation)

  • Solubility in the reaction medium

  • Susceptibility to racemization during coupling reactions

The Z (benzyloxycarbonyl) group used in Z-Trp-OBzl can be removed under mild catalytic hydrogenation conditions or strong acidic conditions, while the benzyl ester can be cleaved by catalytic hydrogenation or alkaline hydrolysis .

Current Research and Future Perspectives

Current research involving Z-Trp-OBzl and related tryptophan derivatives continues to explore their potential applications in various fields:

Medicinal Chemistry

The structural framework of Z-Trp-OBzl provides a foundation for developing compounds with potential therapeutic applications:

  • Neurokinin Receptor Antagonists: As mentioned earlier, related compounds have shown promise as substance P antagonists, suggesting potential applications in pain management, inflammation, and neurogenic disorders .

  • Anti-tumor Research: Some tryptophan derivatives have been investigated for their potential anti-tumor properties, though specific research on Z-Trp-OBzl in this context is limited in the provided search results.

Advanced Peptide Synthesis

The field of peptide synthesis continues to evolve, with protected amino acids like Z-Trp-OBzl playing crucial roles:

  • Development of New Protecting Group Strategies: Research into novel protecting groups aims to improve selectivity, yield, and purity in peptide synthesis.

  • Green Chemistry Approaches: Efforts to make peptide synthesis more environmentally friendly include exploring alternatives to traditional solvents and reagents.

  • Automated and High-Throughput Synthesis: Protected amino acids like Z-Trp-OBzl are essential components in automated peptide synthesizers, which continue to advance in terms of efficiency and scale.

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